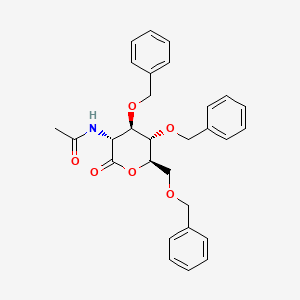

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₁NO₆ and its molecular weight is 489.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone are key enzymes essential for bacterial survival . By inhibiting these enzymes, the compound can effectively combat bacterial infections, particularly those caused by specific resistant strains .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to their eventual death .

Biochemical Pathways

The affected pathways primarily involve the synthesis of bacterial cell walls and proteins . By inhibiting key enzymes, the compound disrupts these pathways, preventing the bacteria from maintaining their structural integrity and carrying out vital functions .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of bacterial cell wall synthesis and protein production . This leads to the death of the bacteria, thereby helping to combat bacterial infections .

生物活性

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone (CAS Number: 34051-37-1) is a synthetic compound derived from D-glucose. Its structural modifications, particularly the presence of benzyl groups and an acetamido moiety, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H31NO6

- Molecular Weight : 489.56 g/mol

- Structure : The compound features a lactone ring which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Properties

Research indicates that compounds structurally similar to this compound may influence viral glycosylation processes. For instance:

- Inhibition of O-Glycosylation : Studies have shown that related compounds can inhibit O-glycosylation of viral proteins, potentially affecting HIV infectivity and replication rates in vitro. This inhibition leads to increased viral production under certain conditions .

2. Glycogen Phosphorylase Inhibition

Recent findings suggest that derivatives of this compound may act as inhibitors of glycogen phosphorylase (GP), an enzyme involved in glucose metabolism. Inhibition of GP can be beneficial in managing conditions like diabetes by regulating blood sugar levels .

3. Potential Anticancer Activity

The modification of sugar moieties in compounds like this compound has been linked to anticancer properties. These modifications can enhance the selectivity and efficacy of drugs targeting cancer cells .

Case Study 1: Antiviral Activity

A study examined the effects of benzyl derivatives on HIV replication. The results indicated that these compounds could significantly enhance viral replication in specific cell lines by modulating glycosylation pathways . This suggests that similar compounds might exhibit analogous effects.

Case Study 2: Glycogen Metabolism

Another research highlighted the role of C-β-d-glucopyranosyl azoles as potent inhibitors of glycogen phosphorylase. While not directly studying this compound, it underscores the potential for sugar-modified compounds to interact with metabolic enzymes .

Data Table: Summary of Biological Activities

科学的研究の応用

Polymer Chemistry

One of the primary applications of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone is in the synthesis of sugar-based polymers. These polymers are increasingly important due to their biodegradability and potential to replace petroleum-based plastics. The compound serves as a monomer for ring-opening polymerization (ROP), allowing for the formation of polysaccharides with tailored properties .

Case Study:

In a study by Galbis et al., the synthesis of cyclic monomers from sugar derivatives was explored, demonstrating that lactones derived from sugars could be polymerized effectively. The research highlighted the efficiency of using this compound in producing high-yield polymers with desirable mechanical properties .

Medicinal Chemistry

This compound has been investigated for its potential role in drug development. Its structural features allow it to interact with biological systems effectively, making it a candidate for further exploration in medicinal chemistry.

Case Study:

Research has shown that derivatives of similar compounds can enhance the efficacy of antiviral agents. For instance, benzyl derivatives have been studied for their ability to increase HIV replication and viral outgrowth efficacy in vitro. This suggests that modifications to the structure of this compound could lead to novel therapeutic agents .

Biochemical Applications

The compound is also relevant in biochemistry as it can serve as a substrate or intermediate in enzymatic reactions involving glycosylation processes. Its unique structure allows it to participate in various biochemical pathways.

Research Insights:

Studies have indicated that sugar-based lactones can influence enzyme activity and substrate specificity. The ability to modify the lactone structure opens avenues for investigating enzyme-substrate interactions and their implications in metabolic pathways .

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYVTZOWKSEYAH-BIYDSLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。